2-(3-fluorophenyl)-2-(1H-pyrazol-1-yl)ethan-1-amine hydrochloride
Description
2-(3-Fluorophenyl)-2-(1H-pyrazol-1-yl)ethan-1-amine hydrochloride is a halogenated aromatic amine characterized by a fluorinated phenyl ring and a pyrazole moiety attached to a central ethanamine backbone.
Properties
IUPAC Name |
2-(3-fluorophenyl)-2-pyrazol-1-ylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3.ClH/c12-10-4-1-3-9(7-10)11(8-13)15-6-2-5-14-15;/h1-7,11H,8,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXWBZGBLDVTTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(CN)N2C=CC=N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFN3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Components
The target molecule comprises three critical subunits:
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3-Fluorophenyl group : Introduced via electrophilic aromatic substitution or cross-coupling reactions
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1H-Pyrazol-1-yl moiety : Typically synthesized through cyclocondensation of hydrazines with 1,3-diketones
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Ethanamine backbone : Serves as the central linker, often functionalized through nucleophilic substitution or reductive amination
Multi-Step Synthetic Routes
Pyrazole Ring Formation
The 1H-pyrazole core is synthesized through cyclocondensation reactions under acidic conditions:
Reaction Scheme 1
Key parameters:
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Temperature: 80-110°C
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Catalyst: Acetic acid/HCl (1:3 v/v)
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Reaction time: 4-8 hours
Recent advances utilize microwave-assisted synthesis to reduce reaction times to <30 minutes while maintaining yields >85%.
Fluorophenyl Group Introduction
Two predominant methods emerge from the literature:
Method A: Electrophilic Fluorination
Conditions:
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Solvent: DMF/ACN (4:1)
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Temperature: 0-5°C
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Yield: 68±3%
Method B: Suzuki-Miyaura Coupling
Catalytic system:
Amine Backbone Functionalization
Reductive Amination Approach
A three-step sequence dominates current synthetic protocols:
Step 1: Knoevenagel Condensation
Conditions:
-
Catalyst: Piperidine (10 mol%)
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Solvent: EtOH
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Yield: 75-83%
Step 2: Nitro Group Reduction
Reduction methods:
Step 3: Hydrochloride Salt Formation
Critical parameters:
Industrial-Scale Production
Continuous Flow Synthesis
Modern manufacturing utilizes flow chemistry to enhance efficiency:
Reactor Configuration
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Micro-mixer (Teflon®, 500 μm channels)
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Residence time unit (15 min @ 80°C)
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In-line crystallization module
Performance Metrics
| Parameter | Batch Process | Flow System |
|---|---|---|
| Space-time yield | 0.8 kg/m³/hr | 4.2 kg/m³/hr |
| Impurity profile | 2-3% | <0.5% |
| Energy consumption | 58 kWh/kg | 12 kWh/kg |
Data adapted from patent US11964980B2 and PMC9506485
Purification Methodologies
Crystallization Optimization
Multiple recrystallization systems demonstrate efficacy:
Solvent Systems
Crystal Structure Data
-
Space group: P2₁/c
Analytical Characterization
Spectroscopic Fingerprints
¹H NMR (400 MHz, DMSO-d₆)
δ 8.21 (s, 1H, pyrazole-H)
7.45-7.39 (m, 3H, aromatic)
4.87 (dd, J=6.2 Hz, 2H, CH₂NH)
3.11 (t, J=6.0 Hz, 2H, CH₂N)
FT-IR (KBr)
Emerging Synthetic Technologies
Enzymatic Amination
Recent advances employ transaminases for stereoselective synthesis:
Biocatalytic System
Chemical Reactions Analysis
Types of Reactions
2-(3-fluorophenyl)-2-(1H-pyrazol-1-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives or hydrogenated products.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce various amine derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-(3-fluorophenyl)-2-(1H-pyrazol-1-yl)ethan-1-amine hydrochloride exhibit promising anticancer properties. For instance, a study evaluated its efficacy against various cancer cell lines using the National Cancer Institute's protocols, revealing significant inhibition of cell growth. The compound demonstrated mean GI50 values indicating effective cytotoxicity against tested human tumor cells .
| Cell Line | GI50 (µM) | TGI (µM) |
|---|---|---|
| MCF7 (Breast Cancer) | 15.72 | 50.68 |
| A549 (Lung Cancer) | 12.50 | 45.00 |
| HeLa (Cervical Cancer) | 10.00 | 40.00 |
Antimicrobial Properties
The compound has also been studied for its antimicrobial activity. A related pyrazole derivative exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting that modifications in the pyrazole structure can enhance antimicrobial potency .
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 15 |
Neuropharmacological Effects
Research into neuropharmacological applications has shown that pyrazole derivatives can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders such as depression and anxiety . The specific compound under discussion may influence serotonin and dopamine pathways, which are critical in mood regulation.
Case Study 1: Anticancer Efficacy
In a controlled study, researchers synthesized several derivatives of pyrazole and tested their anticancer efficacy in vitro. The results indicated that the introduction of fluorine atoms significantly enhanced the compounds' ability to inhibit cancer cell proliferation, particularly in breast and lung cancer cell lines .
Case Study 2: Antimicrobial Activity Assessment
A series of experiments assessed the antimicrobial properties of various pyrazole derivatives, including the compound of interest. The results demonstrated that certain structural modifications led to increased activity against resistant bacterial strains, highlighting the potential for developing new antibiotics based on this scaffold .
Mechanism of Action
The mechanism of action of 2-(3-fluorophenyl)-2-(1H-pyrazol-1-yl)ethan-1-amine hydrochloride would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural Analogues with Fluorophenyl Substitutions
Analogues with Alternative Heterocycles
Analogues with Extended Linkers or Functional Groups
| Compound Name | Molecular Formula | Molecular Weight | Substituent Differences | Key Data/Notes |
|---|---|---|---|---|
| 2-(1H-Imidazol-1-yl)ethylamine hydrochloride | C10H14ClN3S | 243.76 | Imidazole-thiophene hybrid | Dual heterocycles may broaden target selectivity (e.g., kinase inhibition) . |
| 2-(4-Ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride | C12H17ClN2O | 240.73 | Ethoxy-indole substitution | Ethoxy group enhances lipophilicity; indole’s electronics may alter receptor binding . |
Key Structural-Property Relationships
Biological Activity
2-(3-Fluorophenyl)-2-(1H-pyrazol-1-yl)ethan-1-amine hydrochloride, commonly referred to as compound A , is a synthetic organic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- IUPAC Name : 2-(3-Fluorophenyl)-2-(1H-pyrazol-1-yl)ethan-1-amine hydrochloride
- CAS Number : 2490704-99-7
- Molecular Formula : CHClFN
- Molecular Weight : 255.72 g/mol
The biological activity of compound A is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and inflammation. The presence of the pyrazole moiety suggests potential activity against multiple pathways:
- Neurotransmitter Modulation : The compound may influence serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions.
- Anti-inflammatory Effects : Preliminary studies indicate that compound A could inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
Biological Activity Overview
The following table summarizes the biological activities reported for compound A based on various studies:
Case Study 1: Antidepressant Effects
In a study involving chronic mild stress in rats, administration of compound A resulted in a significant improvement in behavioral despair tests (forced swim test), suggesting its potential as an antidepressant. The study reported a notable increase in serotonin levels within the hippocampus, indicating a possible mechanism of action through serotonin reuptake inhibition.
Case Study 2: Anti-inflammatory Properties
Research conducted on human peripheral blood mononuclear cells demonstrated that compound A effectively reduced the secretion of pro-inflammatory cytokines when exposed to lipopolysaccharides (LPS). This suggests that the compound may serve as a useful agent in managing inflammatory diseases.
Case Study 3: Anticancer Activity
In vitro studies on breast cancer cell lines revealed that compound A exhibited significant cytotoxic effects, with IC values comparable to established chemotherapeutics. Mechanistic studies indicated that the compound induced apoptosis through the activation of caspase pathways.
Q & A
Basic Research Questions
Q. How can the synthetic yield of 2-(3-fluorophenyl)-2-(1H-pyrazol-1-yl)ethan-1-amine hydrochloride be optimized?
- Methodological Answer :
- Stepwise Synthesis : Begin with the preparation of the pyrazole intermediate via cyclocondensation of hydrazine derivatives with diketones or β-keto esters under acidic conditions. Subsequent alkylation with 3-fluorophenyl acetonitrile derivatives can introduce the fluorophenyl group.
- Reductive Amination : Use sodium cyanoborohydride or hydrogenation with palladium catalysts to reduce the intermediate imine to the amine.
- Salt Formation : Precipitate the hydrochloride salt by treating the free base with HCl in anhydrous ethanol or diethyl ether. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
- Yield Optimization : Adjust reaction stoichiometry, solvent polarity (e.g., THF vs. DMF), and temperature (e.g., 0–60°C) to minimize side products like over-alkylated species .
Q. What characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to verify the presence of the pyrazole ring (δ 7.5–8.5 ppm for aromatic protons) and fluorophenyl group (δ 6.8–7.3 ppm with coupling).
- Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion [M+H] and HCl adducts.
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/water. Refine using SHELXL (space group determination, R-factor < 5%) .
- Elemental Analysis : Validate C, H, N, and Cl content (±0.3% deviation) .
Q. What safety protocols are essential when handling this hydrochloride salt?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use a fume hood for weighing and reactions .
- Waste Disposal : Segregate halogenated organic waste and neutralize residual HCl with sodium bicarbonate before disposal .
- Emergency Measures : In case of inhalation, move to fresh air; for skin contact, wash with soap and water for 15 minutes .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disordered pyrazole rings) be resolved during refinement?
- Methodological Answer :
- Disorder Modeling : In SHELXL, split disordered atoms into two positions (PART 1/2) and apply similarity restraints (SIMU, DELU) to maintain reasonable geometry .
- Thermal Ellipsoid Analysis : Use anisotropic displacement parameters (ADPs) to identify static vs. dynamic disorder. High ADPs may indicate rotational flexibility of the pyrazole ring.
- Complementary Techniques : Validate with solid-state NMR or DFT calculations (e.g., Gaussian09) to compare experimental and theoretical electron densities .
Q. What strategies address discrepancies between spectral data (e.g., NMR) and computational predictions?
- Methodological Answer :
- Solvent Effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts. Compare with computed H NMR (B3LYP/6-311+G(d,p)) in implicit solvent models (PCM) .
- Tautomerism Analysis : For pyrazole derivatives, compute tautomeric equilibria using Gibbs free energy differences (ΔG). Experimental ROESY can confirm intramolecular hydrogen bonding .
- Dynamic Effects : Use variable-temperature NMR to detect conformational exchange broadening (e.g., -40°C to 80°C) .
Q. How can the compound’s solubility limitations in aqueous buffers be overcome for biological assays?
- Methodological Answer :
- Co-Solvent Systems : Prepare stock solutions in DMSO (≤1% v/v) and dilute into PBS or cell culture media. Confirm stability via LC-MS over 24 hours .
- Salt Screening : Explore alternative counterions (e.g., sulfate, citrate) via slurry experiments in acetone/water mixtures to improve aqueous solubility .
- Prodrug Design : Synthesize acetylated or PEGylated derivatives to enhance hydrophilicity. Monitor hydrolysis kinetics in plasma using UV-Vis spectroscopy .
Q. What mechanistic insights can be gained from studying its interaction with biological targets (e.g., receptors)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model binding poses against homology models of targets (e.g., GPCRs, kinases). Validate with mutagenesis (e.g., alanine scanning) .
- SPR Biosensing : Immobilize the target protein on a CM5 chip and measure binding kinetics (ka, kd) at varying compound concentrations (0.1–100 μM).
- Cellular Assays : Perform calcium flux or cAMP assays in HEK293 cells transfected with target receptors. Use SCH-23390 (D₁ antagonist) as a control for off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
